molecular formula C19H19NO3 B5047363 8-[2-(2-ethoxyphenoxy)ethoxy]quinoline

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline

Cat. No.: B5047363
M. Wt: 309.4 g/mol
InChI Key: YVQDXBUFLNKAON-UHFFFAOYSA-N
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Description

8-[2-(2-Ethoxyphenoxy)ethoxy]quinoline is a quinoline derivative characterized by an ethoxy-substituted phenoxyethoxy side chain at the 8-position of the quinoline ring. The molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.38 g/mol. Its structure combines the aromatic quinoline core with a flexible ethoxyphenoxyethoxy linker, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-21-16-9-3-4-10-17(16)22-13-14-23-18-11-5-7-15-8-6-12-20-19(15)18/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQDXBUFLNKAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-ethoxyphenoxy)ethoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-(2-ethoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyphenoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of quinoline derivatives with different substituents on the ethoxyphenoxyethoxy group.

Scientific Research Applications

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of materials with specific chemical properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[2-(2-ethoxyphenoxy)ethoxy]quinoline is not fully understood but is believed to involve interaction with specific molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Compound Name Substituent(s) on Quinoline Molecular Formula Molecular Weight (g/mol) Key Structural Differences
8-[2-(2-Ethoxyphenoxy)ethoxy]quinoline 8-O-(2-(2-ethoxyphenoxy)ethoxy) C₁₉H₂₀N₂O₃ 324.38 Reference compound
8-(2-(Piperidin-4-yl)ethoxy)quinoline hydrochloride 8-O-(2-(piperidin-4-yl)ethoxy) C₁₆H₂₁ClN₂O 292.81 Piperidine ring (basic amine) replaces ethoxyphenyl
8-(2,2,2-Trifluoroethoxy)quinoline 8-O-(2,2,2-trifluoroethoxy) C₁₁H₈F₃NO 243.18 Trifluoroethoxy group (electron-withdrawing)
8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline 4-O-(2-(4-methylphenyl)ethoxy), 8-F C₁₈H₁₆FNO 281.33 Fluorine atom at C8, methylphenyl at C4
8-[2-(Piperidin-2-yl)ethoxy]quinoline hydrochloride 8-O-(2-(piperidin-2-yl)ethoxy) C₁₆H₂₁ClN₂O 292.81 Piperidine substituent with different ring position

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroethoxy group in enhances metabolic stability compared to ethoxy groups but reduces solubility due to increased hydrophobicity.
  • Positional Effects: Fluorine at C8 () may enhance membrane permeability and bioactivity, as seen in antiviral quinolines .

Pharmacological Activities

Anticancer Potential
  • BPIQ (a synthetic quinoline derivative) demonstrates mitochondrial-dependent apoptosis in cancer cells, linked to its ethoxy-phenyl-pyrrolidine substituents .
  • 8-Fluoroquinoline derivatives (e.g., ) show enhanced cytotoxicity due to fluorine’s electronegativity, which strengthens DNA intercalation or enzyme inhibition .
Antiviral Activity
  • Fluorinated quinolines (e.g., 12c in ) exhibit high selectivity indices (SI > 100) against SARS-CoV-2, attributed to fluorine’s role in stabilizing ligand-receptor interactions.
Receptor Agonism
  • 4-(2-(Piperidin-2-yl)ethoxy)quinoline derivatives act as selective somatostatin receptor subtype 2 (SSTR2) agonists, suggesting that piperidine moieties are critical for receptor specificity .

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